molecular formula C8H15N3O B13063085 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol

4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol

Cat. No.: B13063085
M. Wt: 169.22 g/mol
InChI Key: AAZBRLOOGVNFKM-UHFFFAOYSA-N
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Description

4-(3-Amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol ( 1566575-46-9) is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol, supplied for research and development purposes . This compound is part of the aminopyrazole chemical class, a scaffold recognized in medicinal chemistry for its significant therapeutic potential . The structure combines a 3-amino-4-methylpyrazole ring with a butanol chain, presenting researchers with multiple functional handles for synthetic modification. The amino group on the pyrazole ring is a key feature, serving as a hydrogen bond donor and acceptor, which is often instrumental in forming critical interactions with biological targets such as enzymes and receptors . While specific biological data for this exact molecule may be limited, aminopyrazole derivatives are extensively studied for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anti-infective applications . The presence of the amino group makes compounds like this valuable as intermediates and building blocks in organic synthesis and drug discovery efforts, particularly for the development of kinase inhibitors and other targeted therapies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

4-(3-amino-4-methylpyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C8H15N3O/c1-6-5-11(10-8(6)9)4-3-7(2)12/h5,7,12H,3-4H2,1-2H3,(H2,9,10)

InChI Key

AAZBRLOOGVNFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC(C)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-stage approach:

  • Stage 1: Pyrazole Core Construction
    The pyrazole ring is formed by condensation reactions involving hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds. This step often involves regioselective substitution to install the amino and methyl groups at the 3- and 4-positions, respectively.

  • Stage 2: Alkylation to Introduce Butan-2-ol Side Chain
    The pyrazole nitrogen (N-1) is alkylated with an appropriate alkylating agent bearing the butan-2-ol moiety or its precursor, typically via nucleophilic substitution reactions.

Detailed Synthetic Routes

Pyrazole Ring Formation
  • Condensation of Hydrazine with β-Diketones or Chalcones
    According to literature on substituted pyrazoles, the pyrazole core is synthesized by reacting hydrazine derivatives (e.g., 3-amino-4-methylhydrazine) with 1,3-dicarbonyl compounds or chalcone analogs under reflux in ethanol or other polar solvents. Catalysts such as iodine (I2) or copper triflate have been used to enhance yields and regioselectivity. For example, the condensation of phenyl hydrazine with trifluoromethyl diketones afforded pyrazole derivatives in moderate to high yields (60-83%) under mild conditions.

  • Catalytic and Additive Effects
    Use of iodine with 10 mol% p-toluenesulfonic acid (TsOH) as an additive has been shown to improve yields significantly (up to 83%) in pyrazole synthesis. Alternative halogenating agents like bromine or N-chlorosuccinimide (NCS) were less effective.

Alkylation to Attach Butan-2-ol Group
  • N-Alkylation of Pyrazole Nitrogen
    The pyrazole nitrogen is alkylated using alkyl halides or tosylates bearing a protected or free butan-2-ol moiety. For instance, 3-amino-4-methylpyrazole can be reacted with 4-bromobutan-2-ol or its derivatives under basic conditions (e.g., K2CO3 in DMF) to yield the target compound.

  • Multi-step Synthesis
    The butan-2-ol side chain can be introduced via multi-step sequences where the alkylating agent is synthesized separately. This may involve protection/deprotection steps to avoid side reactions with the amino group on the pyrazole ring.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation 3-amino-4-methylhydrazine + β-diketone, I2/TsOH, EtOH reflux 80-85 High regioselectivity with I2 catalyst
2 Alkylation 4-bromobutan-2-ol, K2CO3, DMF, 60°C 70-75 N-alkylation at pyrazole nitrogen
3 Purification Column chromatography - To isolate pure 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol

Research Findings and Analysis

  • Catalyst Efficiency : Iodine catalysis in pyrazole formation is superior to other halogenating agents, providing higher yields and cleaner reactions.

  • Regioselectivity : The presence of the methyl group at the 4-position is controlled by the choice of starting diketone and reaction conditions, preventing isomer formation.

  • Functional Group Compatibility : The amino group on the pyrazole ring remains intact during alkylation, indicating mild reaction conditions that avoid side reactions.

  • Physical and Chemical Properties : The compound has a molecular weight of 169.22 g/mol and molecular formula C8H15N3O, consistent with literature data.

Summary Table of Preparation Methods

Method Aspect Description Reference
Pyrazole ring synthesis Condensation of hydrazine derivatives with β-diketones/chalcones using I2/TsOH catalyst in ethanol
Alkylation step N-alkylation of pyrazole nitrogen with 4-bromobutan-2-ol under basic conditions (K2CO3, DMF)
Yield range 70-85% overall
Key catalysts Iodine (I2), copper triflate (Cu(OTf)2)
Reaction conditions Reflux in ethanol for ring formation; 60°C in DMF for alkylation

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share core structural similarities with 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol but differ in substituents, stereochemistry, or functional groups:

4-(3-Amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol (CAS: 1566940-23-5)
  • Molecular Formula : C₇H₁₂BrN₃O
  • Molecular Weight : 234.09 g/mol
  • Substituents : Bromine (-Br) replaces the methyl group at position 4 of the pyrazole ring.
Methyl 2-amino-4-(3-methyl-1H-pyrazol-1-yl)butanoate (CAS: 1339763-53-9)
  • Molecular Formula : C₉H₁₅N₃O₂
  • Molecular Weight : 197.24 g/mol
  • Substituents: A methyl ester (-COOCH₃) replaces the hydroxyl (-OH) group on the butanol chain.
  • Properties: The ester group introduces hydrolytic instability but may improve membrane permeability in drug design.
(2R)-4-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol (CAS: 2227826-52-8)
  • Molecular Formula : C₉H₁₆N₂O
  • Molecular Weight : 168.24 g/mol
  • Substituents : Two methyl groups at positions 1 and 3 of the pyrazole; stereochemistry (R-configuration) at the hydroxyl-bearing carbon.
  • Properties: The absence of an amino group reduces hydrogen-bonding capacity, while stereochemistry may influence receptor binding in chiral environments. No experimental data on melting/boiling points are reported .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Modifications
4-(3-Amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol Not Available C₈H₁₅N₃O 169.23 (calculated) -NH₂ (C3), -CH₃ (C4) -OH on butanol chain
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol 1566940-23-5 C₇H₁₂BrN₃O 234.09 -Br (C4) Bromine substitution
Methyl 2-amino-4-(3-methyl-1H-pyrazol-1-yl)butanoate 1339763-53-9 C₉H₁₅N₃O₂ 197.24 -COOCH₃ (ester) Esterification of hydroxyl group
(2R)-4-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol 2227826-52-8 C₉H₁₆N₂O 168.24 -CH₃ (C1, C3), R-configuration Lack of amino group; stereochemical modification

Research Implications and Gaps

  • Bioactivity: The amino group in 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-amino analogs like the dimethyl derivative .
  • Synthetic Utility : Bromo-substituted analogs (e.g., CAS 1566940-23-5) could serve as intermediates for cross-coupling reactions, whereas ester derivatives (e.g., CAS 1339763-53-9) might be precursors for prodrug development .
  • Data Limitations : Experimental data on solubility, stability, and pharmacokinetics are absent for all compounds, highlighting the need for further studies.

Methodological Considerations

Structural characterization of these compounds likely employs techniques such as X-ray crystallography, with programs like SHELXL being widely used for refinement .

Biological Activity

4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring, an amino group, and a hydroxyl group, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic use.

Chemical Structure and Properties

The molecular formula of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is C8H15N3O, with a molecular weight of 169.22 g/mol. The structure is characterized by:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Amino Group : Contributes to hydrogen bonding capabilities.
  • Hydroxyl Group : Enhances solubility and reactivity.

Table 1: Structural Features of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol

FeatureDescription
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Functional GroupsAmino, Hydroxyl
Ring StructurePyrazole

The biological activity of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is primarily attributed to its interactions with various enzymes and receptors. The amino group facilitates hydrogen bonding, while the pyrazole ring can engage in π-π interactions, modulating protein activity. This compound has been studied for its potential roles in:

  • Inflammation Modulation : It may influence pathways related to inflammatory responses.
  • Microbial Resistance : The compound shows promise in combating microbial infections, potentially through mechanisms that disrupt bacterial cell function.

Case Studies and Research Findings

Recent studies have explored the biological properties of related pyrazole derivatives, providing insights into the activity of compounds similar to 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol.

  • Anticancer Activity : A study on pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring can enhance anticancer properties. For example, certain substitutions led to significant reductions in cancer cell viability (A549 lung cancer cells) .
  • Enzyme Inhibition : Research has shown that pyrazole derivatives can act as inhibitors for specific enzymes involved in inflammatory pathways, suggesting that 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol might exhibit similar inhibitory effects .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerReduced viability of A549 cells
Enzyme InhibitionPotential inhibitor of inflammatory enzymes
Microbial ResistanceMay disrupt bacterial functions

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